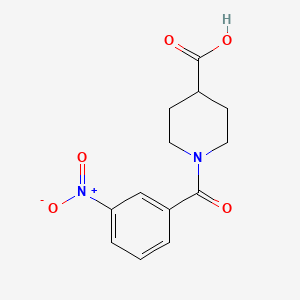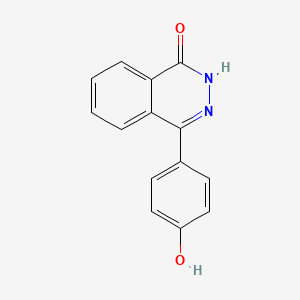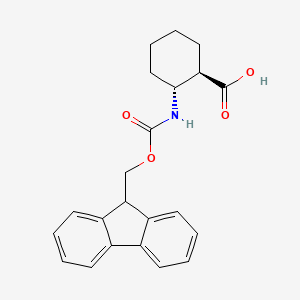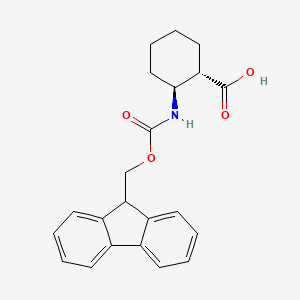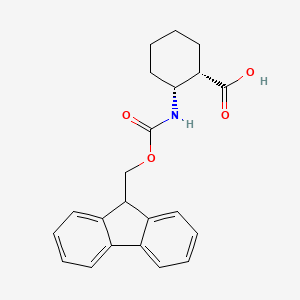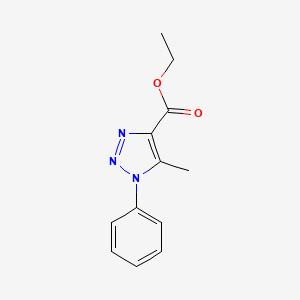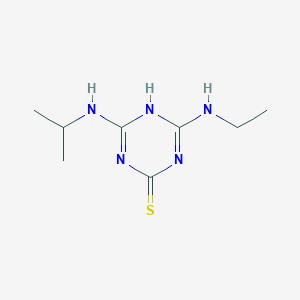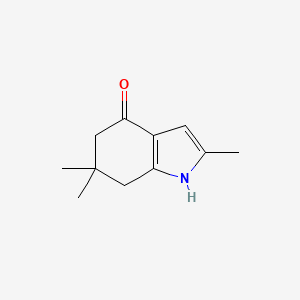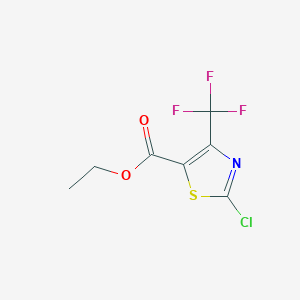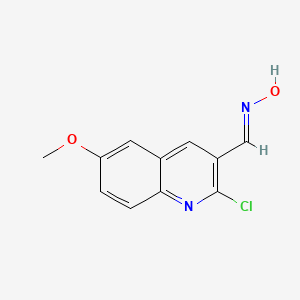
2-氯-6-甲氧基-3-喹啉甲醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Recent research has focused on the chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs, including the compound 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime. These compounds are of interest due to their potential applications in various fields, such as medicinal chemistry and materials science. The studies have explored the synthesis of quinoline ring systems and the reactions to construct fused or binary quinoline-core heterocyclic systems, which are crucial for the development of new pharmaceuticals and materials .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime, typically involves constructing the quinoline ring system followed by functionalization at specific positions on the ring. The literature indicates that there are multiple methods to synthesize these compounds, which may include cyclization reactions and the use of various reagents and catalysts to achieve the desired substitution patterns on the quinoline core .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime is characterized by the presence of an oxime group, which can participate in hydrogen bonding and other non-covalent interactions. This feature is particularly relevant in the formation of salts and cocrystals, where the oxime group can interact with other molecules to form specific motifs, such as R22(8)-type heterosynthons and R22(14)-type oxime-oxime homosynthons . These interactions are important for the design of materials with desired properties through non-covalent synthesis.
Chemical Reactions Analysis
The reactivity of 2-chloroquinoline derivatives has been explored in various chemical reactions. For instance, the reaction of 2-chloro-3-(1,3-dioxolan-2-yl)quinolines with 1,2,4-triazole-5-thiol leads to the formation of fused 1,2,4-triazole heterocycles. This demonstrates the potential of 2-chloroquinoline derivatives to undergo cyclization reactions with heterocyclic thiols to form new ring systems, which could be extrapolated to the synthesis of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime are influenced by its molecular structure. The presence of the oxime group, the chloro substituent, and the methoxy group can affect the compound's boiling point, melting point, solubility, and stability. These properties are essential for the compound's applications in chemical synthesis and pharmaceutical development. The oxime group, in particular, can impact the compound's ability to form crystals and salts, which is crucial for its use in non-covalent synthesis strategies .
科学研究应用
合成抗菌和镇痛化合物
2-氯-6-甲氧基-3-喹啉甲醛肟是合成各种生物活性化合物的关键中间体。其衍生物,如N'-((2-氯-6-甲氧基喹啉-3-基) 甲亚甲基)-取代苯肼,已被合成并用于其抗菌活性的表征。这些化合物表现出显著的抗菌性能,并且还被探索其镇痛效果,表明它们在医学应用中的潜力(Shaikh, 2013)。
促进肟衍生物的合成
该化合物在肟衍生物的制备中起着至关重要的作用。对肟异构化的研究已经导致了从肟立体异构体制备氮杂环化合物的简单方法的发展。这在喹啉和其他杂环化合物的合成中具有重要意义,表明2-氯-6-甲氧基-3-喹啉甲醛肟在促进多样化合成途径中的多功能性(Kitamura et al., 2003)。
在荧光检测中的应用
该化合物已被用于开发高灵敏度和选择性的荧光检测方法。具体地,从2-氯-6-甲氧基喹啉-3-甲醛(Cl-MQCA)合成的2-氯-6-甲氧基-3-苯肼喹啉(Cl-MPHQ)在水乙醇溶液中存在过硫酸根离子时表现出荧光开启。这种应用展示了该化合物在分析化学中检测具有高灵敏度的特定离子的实用性(Patil et al., 2018)。
对轻钢的缓蚀作用
特别是喹啉衍生物的2-氯-6-甲氧基-3-喹啉甲醛肟衍生物已被确定为盐酸溶液中轻钢的优秀缓蚀剂。这些化合物表现出混合型抑制行为,增强了极化电阻并减少了双层电容,这对于保护金属免受溶解至关重要。这种应用突显了该化合物在工业应用中的潜力,特别是在保护基础设施和设备方面(Lgaz et al., 2017)。
杂环化学的进展
该化合物处于合成化学的前沿,特别是在杂环系统的合成中。它与各种化合物的反应导致融合或二元喹啉-核杂环系统的构建,突显了其多功能性和在开发具有潜在应用的新材料和分子中的重要性(Hamama et al., 2018)。
安全和危害
属性
IUPAC Name |
(NE)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-15)11(12)14-10/h2-6,15H,1H3/b13-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUJWQZDVAFKIL-AWNIVKPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



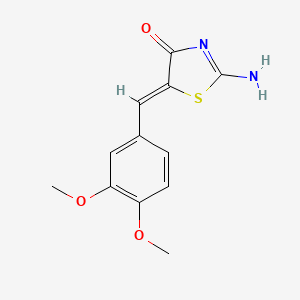

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
